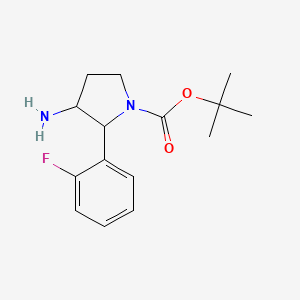

tert-Butyl 3-amino-2-(2-fluorophenyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-amino-2-(2-fluorophenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1, an amino group at position 3, and a 2-fluorophenyl substituent at position 2 of the pyrrolidine ring. Such derivatives are frequently explored in medicinal chemistry for their pharmacokinetic and pharmacodynamic tunability.

Properties

Molecular Formula |

C15H21FN2O2 |

|---|---|

Molecular Weight |

280.34 g/mol |

IUPAC Name |

tert-butyl 3-amino-2-(2-fluorophenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-12(17)13(18)10-6-4-5-7-11(10)16/h4-7,12-13H,8-9,17H2,1-3H3 |

InChI Key |

DHTWFNBKWNWJPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2-(2-fluorophenyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-amino-2-(2-fluorophenyl)pyrrolidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature for several hours .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-2-(2-fluorophenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-amino-2-(2-fluorophenyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies and help elucidate the mechanisms of enzyme inhibition .

Medicine: It can be used to design new therapeutic agents for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-(2-fluorophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Substituent Modifications on the Aromatic Ring

- Target Compound : 2-Fluorophenyl group (electron-withdrawing, small size) enhances electronegativity without significant steric hindrance .

- (S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)-pyrrolidine-1-carboxylate (): The trifluoromethyl group amplifies electronegativity and lipophilicity, while the phenoxy linkage introduces conformational flexibility .

Functional Group Variations on the Pyrrolidine Ring

- Target Compound: 3-Amino group serves as a hydrogen bond donor, critical for target binding (e.g., enzyme active sites).

- (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (): A hydroxymethyl group replaces the amine, reducing hydrogen-bonding capacity but introducing hydroxyl-mediated solubility .

Ring System Modifications

- Piperazine Derivatives (): Larger ring size (6-membered vs. 5-membered pyrrolidine) alters spatial arrangement and conformational dynamics, impacting binding selectivity .

- Tetrahydropyridine Derivatives (): Unsaturation in the ring system modifies electron distribution and rigidity, influencing interaction with hydrophobic pockets .

Data Tables for Comparative Analysis

Table 1: Key Physicochemical Properties

*Estimated using fragment-based methods.

Research Findings and Implications

- Fluorine’s electronegativity may enhance binding to ATP pockets, while the amine could mimic natural substrates .

- Metabolic Stability : Fluorine and trifluoromethyl groups () improve resistance to cytochrome P450 oxidation compared to bromine () .

- Solubility : Hydroxymethyl groups () enhance aqueous solubility, whereas bromine () increases logP, favoring blood-brain barrier penetration .

Biological Activity

tert-Butyl 3-amino-2-(2-fluorophenyl)pyrrolidine-1-carboxylate (CAS No. 1034497-93-2) is a compound of interest in medicinal chemistry due to its unique structural features and potential pharmacological applications. The presence of a pyrrolidine ring, an amino group, and a tert-butyl ester contributes to its biological activity, particularly in neurological contexts.

- Molecular Formula : C15H21FN2O2

- Molecular Weight : 280.34 g/mol

- Structure : The compound features a pyrrolidine core with a fluorophenyl substituent, which enhances its lipophilicity, potentially improving blood-brain barrier permeability.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Neurological Disorders

Studies have shown that this compound may have therapeutic potential for conditions such as depression and anxiety. The fluorine atom's presence is believed to enhance the compound's ability to interact with central nervous system targets.

The mechanism of action involves the compound's interaction with specific receptors or enzymes within the biological systems. It is hypothesized that it modulates neurotransmitter systems, possibly through inhibition or activation of certain pathways.

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| tert-Butyl 3-amino-2-(4-fluorophenyl)pyrrolidine-1-carboxylate | C16H23FN2O2 | Para-fluorophenyl group |

| tert-Butyl 3-amino-2-(3-fluorophenyl)pyrrolidine-1-carboxylate | C16H23FN2O2 | Meta-fluorophenyl group |

| (S)-tert-butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate | C16H23FN2O3 | Additional ether functional group |

The unique positioning of the fluorine atom in this compound may influence its pharmacological profile compared to its analogs, affecting both efficacy and safety.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antidepressant Activity : A study demonstrated that compounds with similar structural motifs exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to modulation of serotonin and norepinephrine pathways.

- Neuroprotective Effects : Research indicated that derivatives containing fluorinated aromatic groups could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

- In Vitro Studies : In vitro assays have shown that this compound can inhibit specific enzymatic activities linked to inflammation and pain pathways, further supporting its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.